3-Methoxy-6-(thiophen-2-yl)pyridazine
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Description
“3-Methoxy-6-(thiophen-2-yl)pyridazine” is a compound that contains a pyridazine ring, which is a six-membered heterocyclic compound with two nitrogen atoms . The pyridazine ring is functionalized by a thiophene electron-rich heterocycle at position six .
Synthesis Analysis
The synthesis of “3-Methoxy-6-(thiophen-2-yl)pyridazine” can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . In this process, 3-Bromo-6-(thiophen-2-yl)pyridazine was coupled with the appropriate (hetero)aromatic boronic acids in a mixture of DME, ethanol, aqueous 2 M Na2CO3, and Pd(PPh3)4 at 80 °C, under nitrogen .Molecular Structure Analysis
The pyridazine ring in “3-Methoxy-6-(thiophen-2-yl)pyridazine” is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .Scientific Research Applications
Antiviral Properties
3-Methoxy-6-(thiophen-2-yl)pyridazine, through its derivates, has been identified as a potential antiviral compound. Research on R 61837, a compound closely related to 3-Methoxy-6-(thiophen-2-yl)pyridazine, has shown potent inhibition of rhinoviruses, responsible for the common cold, without adversely affecting HeLa cell growth. The compound exhibits variability in inhibitory concentration across different rhinovirus serotypes, indicating its direct interaction with viral particles and suggesting a potential for targeted antiviral therapies (Andries et al., 2005).
Electrochromic Materials
In the field of materials science, derivatives of 3-Methoxy-6-(thiophen-2-yl)pyridazine have been explored for their electrochromic properties. A study synthesized and analyzed electrochromic polymers incorporating 3-methoxythiophen as part of their structure. These materials exhibit promising characteristics like high coloration efficiency, fast switching times, and significant transmittance change in the near-IR region, making them suitable for NIR electrochromic devices applications (Zhao et al., 2014).
Antibacterial Activity
Research into novel thieno[2,3-c]pyridazines, utilizing a compound structurally related to 3-Methoxy-6-(thiophen-2-yl)pyridazine as a starting material, revealed significant antibacterial activity. These newly synthesized compounds, after being confirmed by elemental analyses and spectral data, showed promising results against bacterial strains, highlighting the potential for developing new antibacterial agents (Al-Kamali et al., 2014).
Herbicidal Activities
The herbicidal potential of 3-Methoxy-6-(thiophen-2-yl)pyridazine derivatives has also been documented. A particular study synthesized a series of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, demonstrating excellent herbicidal activities at low doses. This suggests the compound's utility in agricultural applications, specifically in weed management strategies (Xu et al., 2012).
Antiproliferative Activity
Another avenue of research focuses on the antiproliferative activities of 3-Methoxy-6-(thiophen-2-yl)pyridazine derivatives against cancer cells. Compounds synthesized from related structures have been evaluated for their potential to inhibit cancer cell proliferation, highlighting the compound's relevance in developing novel anticancer therapies (Nassar et al., 2016).
properties
IUPAC Name |
3-methoxy-6-thiophen-2-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-12-9-5-4-7(10-11-9)8-3-2-6-13-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQIPUGCIVTRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-6-(thiophen-2-yl)pyridazine |
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